molecular formula C13H12ISi B14358050 Iodomethyldiphenylsilane

Iodomethyldiphenylsilane

Cat. No.: B14358050
M. Wt: 323.22 g/mol
InChI Key: LJYWEPLXENRROC-UHFFFAOYSA-N
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Description

Iodomethyldiphenylsilane is an organosilicon compound featuring a central silicon atom bonded to two phenyl groups, one iodomethyl group (-CH₂I), and a fourth substituent (typically a methyl or another phenyl group, depending on its specific structure). The iodine substituent likely enhances its reactivity in cross-coupling or nucleophilic substitution reactions, distinguishing it from alkoxy- or methyl-substituted silanes .

Properties

Molecular Formula

C13H12ISi

Molecular Weight

323.22 g/mol

InChI

InChI=1S/C13H12ISi/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

LJYWEPLXENRROC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](CI)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (iodomethyl)(diphenyl)silane typically involves the reaction of diphenylsilane with iodomethane in the presence of a catalyst. One common method is the hydrosilylation of iodomethane using diphenylsilane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, to yield (iodomethyl)(diphenyl)silane with high selectivity .

Industrial Production Methods: Industrial production of (iodomethyl)(diphenyl)silane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process .

Chemical Reactions Analysis

Types of Reactions: (Iodomethyl)(diphenyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.

    Reduction Reactions: The compound can be reduced to form diphenylsilane and methyl iodide.

    Oxidation Reactions: Oxidation of (iodomethyl)(diphenyl)silane can lead to the formation of silanols or siloxanes.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF).

    Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Often conducted using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed:

    Substitution Reactions: New organosilicon compounds with different functional groups.

    Reduction Reactions: Diphenylsilane and methyl iodide.

    Oxidation Reactions: Silanols or siloxanes.

Scientific Research Applications

(Iodomethyl)(diphenyl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds. It is also employed in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.

    Biology: Investigated for its potential use in the modification of biomolecules and the development of silicon-based drugs.

    Medicine: Explored for its potential in drug delivery systems and as a component in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of (iodomethyl)(diphenyl)silane involves the reactivity of the iodomethyl group and the silicon atom. The iodomethyl group can undergo nucleophilic substitution reactions, while the silicon atom can participate in hydrosilylation and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrosilylation reactions, the silicon atom acts as a hydride donor, facilitating the addition of silicon-containing groups to unsaturated organic molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related organosilicon compounds, emphasizing substituent effects on reactivity, stability, and applications.

Structural and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Iodomethyldiphenylsilane Not provided C₁₃H₁₃ISi* ~316.24† -CH₂I, 2×Ph Hypothesized: High reactivity due to iodine (leaving group), UV sensitivity
Diethoxydiphenylsilane 2553-19-7 C₁₆H₂₀O₂Si 272.41 2×-OCH₂CH₃, 2×Ph Hydrolyzes under acidic conditions; precursor for silicones
Hexamethyldisiloxane 107-46-0 C₆H₁₈OSi₂ 162.38 3×-CH₃ per Si, Si-O-Si linkage Volatile, low viscosity; used in lubricants and silicone polymers
Dimethylsilanediol 1066-42-8 C₂H₈O₂Si 108.16 2×-CH₃, 2×-OH Polar, forms hydrogen bonds; prone to self-condensation

*Assumed formula based on structure; †Calculated from formula.

Stability and Handling

  • This compound : Likely light-sensitive and moisture-reactive due to the iodomethyl group, requiring inert storage conditions.
  • Diethoxydiphenylsilane : Stable under anhydrous conditions but hydrolyzes in acidic or aqueous environments .
  • Hexamethyldisiloxane: Highly stable; non-reactive under standard conditions .
  • Dimethylsilanediol : Hygroscopic and prone to condensation, necessitating dry handling .

Research Findings and Industrial Relevance

  • Diethoxydiphenylsilane is a key intermediate in synthesizing phenyl-substituted silicones, valued for their optical clarity and thermal resistance .
  • Hexamethyldisiloxane ’s volatility and inertness make it a preferred solvent in cosmetic and pharmaceutical formulations .

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